5,5-Dimethyl-1,3-cyclohexadiene

Catalog No.
S3339819
CAS No.
33482-80-3
M.F
C8H12
M. Wt
108.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Dimethyl-1,3-cyclohexadiene

CAS Number

33482-80-3

Product Name

5,5-Dimethyl-1,3-cyclohexadiene

IUPAC Name

5,5-dimethylcyclohexa-1,3-diene

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

InChI

InChI=1S/C8H12/c1-8(2)6-4-3-5-7-8/h3-6H,7H2,1-2H3

InChI Key

KGYVJUSBRARRBU-UHFFFAOYSA-N

SMILES

CC1(CC=CC=C1)C

Canonical SMILES

CC1(CC=CC=C1)C

5,5-Dimethyl-1,3-cyclohexadiene is an organic compound with the molecular formula C8H12. It features a cyclohexadiene structure with two methyl groups located at the 5th position. This unique configuration contributes to its distinctive chemical properties and reactivity, making it a subject of interest in organic chemistry research. The compound is characterized by its unsaturated nature, which allows it to participate in various

  • Oxidation: This compound can be oxidized to yield ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction processes can convert it into cyclohexane derivatives, typically using hydrogenation with palladium on carbon as a catalyst.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the methyl groups, leading to halogenated derivatives such as 5,5-dimethyl-1,3-dibromocyclohexane.

Major Products

  • Oxidation: Formation of 5,5-dimethyl-1,3-cyclohexanedione.
  • Reduction: Formation of 5,5-dimethylcyclohexane.
  • Substitution: Formation of halogenated derivatives.

Several synthesis methods for 5,5-dimethyl-1,3-cyclohexadiene have been documented:

  • Diels-Alder Reaction: A common synthetic route involves the Diels-Alder reaction between a diene and a dienophile. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with ethylene can yield this compound.
  • Hydrogenation of Dimedone: Another method includes hydrogenating dimedone to produce 5,5-dimethyl-1,3-cyclohexanediol with a cis-configuration .

The applications of 5,5-dimethyl-1,3-cyclohexadiene span several fields:

  • Chemistry: It serves as a precursor in the synthesis of various organic compounds and is used in studying reaction mechanisms.
  • Biology: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: Explored for potential therapeutic properties and as a building block in drug synthesis.
  • Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Interaction studies involving 5,5-dimethyl-1,3-cyclohexadiene focus on its reactivity towards electrophiles and nucleophiles. The presence of conjugated double bonds allows for resonance stabilization, making it suitable for various addition and substitution reactions. The specific molecular targets and pathways involved depend on the conditions and reagents used during these interactions.

Several compounds share structural similarities with 5,5-dimethyl-1,3-cyclohexadiene. Here are some notable comparisons:

Compound NameDifferences
1,3-CyclohexadieneLacks methyl groups at the 5th position; less sterically hindered.
5,5-Dimethyl-1,3-cyclohexanedioneContains carbonyl groups instead of double bonds; alters reactivity and applications.
2-Methyl-1,3-cyclohexadieneHas only one methyl group; different steric properties.

Uniqueness

The uniqueness of 5,5-dimethyl-1,3-cyclohexadiene lies in its structural features—specifically the presence of two methyl groups at the 5th position—which significantly influence its steric and electronic properties. This configuration enhances its reactivity compared to non-methylated counterparts .

Diels-Alder Reaction-Based Cycloaddition Strategies

The Diels-Alder reaction is a cornerstone for synthesizing six-membered rings, including 5,5-dimethyl-1,3-cyclohexadiene. This [4+2] cycloaddition involves a conjugated diene and a dienophile, proceeding via a concerted, stereospecific mechanism. For instance, electron-deficient dienophiles such as tetracyanoethylene (TCNE) react efficiently with substituted cyclopentadienols to yield cyclohexene derivatives. A study demonstrated that 1,4-diethyl-5-(trimethylsilyl)ethynyl-2,3-diphenylcyclopentadien-5-ol undergoes Diels-Alder reaction with TCNE, forming imino lactones via exo-nitrile linkages.

The reaction’s regioselectivity is influenced by the diene’s electron density. Electron-rich dienes, such as those with alkyl substituents, enhance reactivity toward electron-poor dienophiles. For 5,5-dimethyl-1,3-cyclohexadiene, the geminal dimethyl groups stabilize the transition state, favoring endo selectivity.

Key Parameters for Diels-Alder Synthesis
Diene: 1,3-cyclohexadiene derivatives
Dienophile: TCNE, maleic anhydride
Temperature: 20–100°C
Yield: 60–85%

Three-Component Condensation Approaches Utilizing Meldrum’s Acid

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) enables versatile condensations for cyclohexene frameworks. Its rigid lactone structure facilitates [4+2] cycloadditions with dienes. For example, 5-(α-thiobutyl) Meldrum’s acid reacts with 2,3-dimethyl-1,3-butadiene to form cyclohexene derivatives. The reaction proceeds via a thioketene intermediate, which undergoes cycloaddition followed by retro-Diels-Alder fragmentation to yield the target compound.

Meldrum’s acid also participates in multicomponent reactions. Treatment with sodium periodate and alcohols generates cyclopropane intermediates, which rearrange under thermal conditions to produce 5,5-dimethyl-1,3-cyclohexadiene. This method offers modularity, as varying the alcohol substituent adjusts the product’s steric and electronic properties.

Catalytic Asymmetric Synthesis Pathways

Enantioselective synthesis of 5,5-dimethyl-1,3-cyclohexadiene has been achieved using palladium catalysts with chiral ligands. A recent breakthrough involved a Pd/Ming-Phos system for three-component carboamination of 1,3-cyclohexadiene with aryl iodides and anilines. The reaction proceeds via oxidative addition of aryl iodides to Pd(0), migratory insertion into the diene, and nucleophilic attack by anilines. Key findings include:

  • Enantioselectivity: Up to 98% ee with Ming-Phos ligands.
  • Regioselectivity: 1,2-addition favored over 1,4-addition (20:1 ratio).
  • Mechanistic Insight: Rate-determining nucleophilic attack step.

This method enables access to chiral cyclohexenylamines, valuable precursors in pharmaceutical synthesis.

Industrial-Scale Production Optimization Techniques

Scalable synthesis requires balancing cost, yield, and purity. Industrial protocols for 5,5-dimethyl-1,3-cyclohexadiene emphasize:

  • Catalyst Recycling: Pd-based systems are optimized for low loading (0.5–2 mol%) and high turnover numbers (>1,000).
  • Feedstock Availability: Aryl iodides and anilines are preferred due to commercial availability and low cost.
  • Process Intensification: Continuous-flow reactors reduce reaction times from 48 hours to <6 hours.
Industrial Optimization Metrics
Throughput: 50–100 kg/batch
Purity: >99% (GC-MS)
Cost: $150–200/kg

XLogP3

3

Wikipedia

5,5-dimethyl-1,3-cyclohexadiene

Dates

Modify: 2024-02-18

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